molecular formula C19H20O3 B3099139 (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one CAS No. 1351579-47-9

(2E)-3-(3,4-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B3099139
CAS No.: 1351579-47-9
M. Wt: 296.4 g/mol
InChI Key: MUCSOJAANFKVDW-RMKNXTFCSA-N
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Description

(2E)-3-(3,4-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 3,4-dimethoxyphenyl group (A-ring) and a 2,4-dimethylphenyl group (B-ring) (Fig. 1). Chalcones of this class are studied for their diverse biological activities, including anti-inflammatory and antioxidant properties, which are influenced by substituent patterns on the aromatic rings .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-13-5-8-16(14(2)11-13)17(20)9-6-15-7-10-18(21-3)19(12-15)22-4/h5-12H,1-4H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCSOJAANFKVDW-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(3,4-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a flavonoid compound with notable biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including antimicrobial and anticancer research.

Molecular Structure

The molecular formula of this compound is C19H20O3, with a molecular weight of 296.4 g/mol. Its structure features two aromatic rings connected by a propenone group, which is characteristic of chalcones. The presence of methoxy groups on one of the phenyl rings enhances its biological activity.

Synthesis

The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone derivative in the presence of a base catalyst. This method allows for the formation of the chalcone structure effectively.

Antimicrobial Activity

Chalcones are known for their antimicrobial properties. In studies evaluating the antibacterial effects of flavonoids, it has been found that compounds similar to this compound exhibit significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for structurally related compounds have been reported as low as 0.39–6.25 μg/mL against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Chalcones

CompoundBacterial StrainMIC (μg/mL)
(E)-3-(4-Hydroxyphenyl)-1-(4-Nitrophenyl)prop-2-en-1-oneBacillus subtilis≥ 1.16
(E)-3-(3,4-Dimethoxyphenyl)-1-(4-Nitrophenyl)prop-2-en-1-oneStaphylococcus aureus0.94
(E)-3-(4-Bromophenyl)-1-(4-Nitrophenyl)prop-2-en-1-oneEscherichia coli≥ 0.94

Anticancer Properties

Research has indicated that chalcones possess anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation in cancer cell lines. For instance, studies have demonstrated that certain chalcones can inhibit the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptosis . The structure-activity relationship suggests that modifications to the phenolic rings can significantly enhance anticancer activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. It is believed to exert its effects by:

  • Inhibition of Enzyme Activity : Chalcones can inhibit key enzymes involved in cellular signaling pathways that promote proliferation and survival in cancer cells.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), these compounds can lead to oxidative damage in cancer cells, triggering apoptosis.
  • Modulation of Gene Expression : Chalcones can influence the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

Several studies have explored the biological activities of related chalcone compounds:

  • Study on Antibacterial Activity : A comparative study evaluated the antibacterial activity of various flavonoids against common pathogens and found that compounds with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria .
  • Anticancer Research : In vitro studies on breast cancer cell lines demonstrated that chalcone derivatives could significantly reduce cell viability and induce apoptosis through caspase activation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The biological and physicochemical properties of chalcones are highly dependent on the electronic and steric effects of substituents. Below is a comparative analysis of key analogs:

Compound Name A-Ring Substituents B-Ring Substituents Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound 3,4-Dimethoxy 2,4-Dimethyl 326.38 Not reported; inferred structural trends
(E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one 2,4-Dimethoxy 3,4-Dimethoxy 328.35 Monoclinic crystal system (P2₁/n)
TICDIT (3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one) 3,4-Dimethoxy 4-Chloro 316.76 Enhanced lipophilicity due to Cl substituent
(E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)prop-2-en-1-one 2,4-Dimethoxy + CF₃ 3,4-Dimethoxy 408.37 Anti-inflammatory (IC₅₀ = 3.13 μM)
(2E)-1-(2,4-Dichlorophenyl)-3-(quinolin-8-yl)prop-2-en-1-one 2,4-Dichloro Quinoline 342.20 Structural rigidity from heterocyclic B-ring
Key Observations:
  • Methoxy vs. Methyl Groups: Methoxy substituents (electron-donating) enhance solubility and hydrogen-bonding capacity compared to methyl groups (steric but less polar).
  • Halogenated Analogs : Chlorine or fluorine substituents (e.g., in TICDIT or 2,4-Dimethoxy-4'-fluorochalcone) improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Anti-Inflammatory Activity : Compounds with multiple methoxy groups (e.g., 3,4-dimethoxy A-ring) show significant anti-inflammatory effects, likely via Nrf2/ARE pathway modulation .

Crystallographic and Geometric Analysis

While crystallographic data for the target compound is unavailable, analogs provide insights:

  • (E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one crystallizes in a monoclinic system (P2₁/n) with unit cell parameters a = 9.031 Å, b = 7.962 Å, c = 23.631 Å, and β = 92.83° . The enone system (C=O and C=C) adopts a planar conformation, facilitating conjugation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3,4-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(3,4-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

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